tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. This compound is widely utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors. Its stereochemistry (3S,4S) and hydroxyl-amine functional groups make it a versatile scaffold for introducing modifications while maintaining structural integrity during multi-step reactions .
Properties
Molecular Formula |
C14H26N2O5 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10-/m0/s1 |
InChI Key |
FQEKHGSKXWNVPP-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the protection step. The pyrrolidine ring can be formed through various cyclization reactions, often involving the use of a suitable catalyst and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structure allows for the exploration of various biochemical pathways.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its ability to act as a precursor to bioactive molecules makes it a key component in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective functionalization. The pyrrolidine ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidine derivatives, focusing on stereochemistry, substituent variations, and functional group effects.
Stereochemical Variations
- Impact: Stereochemical inversion can alter biological activity, as seen in enzyme-binding studies where (R,R) isomers often show reduced affinity due to mismatched spatial orientation . Molecular Weight: Similar to the target compound (≈316 g/mol), as substituents are identical .
Substituent Modifications
- (3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate Key Difference: Features a methyl group attached to the Boc-protected amino group (CAS 429673-82-5). This modification may enhance metabolic stability but could hinder interactions in catalytic pockets . Molecular Weight: 316.39 g/mol, marginally higher than the target compound due to the methyl addition .
- tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Key Difference: Replaces the Boc-amino group with an aminomethyl substituent (CAS 1821824-99-0). Impact: The aminomethyl group introduces a basic primary amine, increasing solubility in aqueous media. However, the lack of Boc protection makes this compound more reactive and prone to oxidation . Molecular Formula: C10H20N2O3 (vs. C14H25N2O5 for the target compound) .
Functional Group Replacements
- This derivative is valuable in drug candidates targeting proteases or kinases, where fluorine improves bioavailability . Storage: Unlike the target compound (stored at 2–8°C), fluorinated analogs may require inert atmospheres due to sensitivity to moisture .
- (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)-amino)-4-hydroxypyrrolidine-1-carboxylate Key Difference: Uses benzyloxycarbonyl (Cbz) and benzyl groups instead of Boc (CAS 1417789-76-4). Impact: Bulky benzyl groups increase lipophilicity, improving membrane permeability but complicating deprotection steps. This derivative is less favored in large-scale synthesis due to harsh hydrogenation conditions required for Cbz removal .
Detailed Research Findings and Data Table
Table 1: Comparative Analysis of Pyrrolidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Key Properties |
|---|---|---|---|---|---|---|
| tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate | Not provided | C14H25N2O5 | ~316 | Boc-amino, hydroxyl | (3S,4S) | High stability, moderate solubility |
| (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate | Not provided | C14H25N2O5 | ~316 | Boc-amino, hydroxyl | (3R,4R) | Reduced enzyme binding affinity |
| (3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate | 429673-82-5 | C15H28N2O5 | 316.39 | Boc-(methyl)amino, hydroxyl | (3S,4S) | Increased steric hindrance |
| tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | 1821824-99-0 | C10H20N2O3 | 216.28 | Aminomethyl, hydroxyl | (3R,4S) | High reactivity, lower stability |
| tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Not provided | C9H17FN2O3 | 220.29 | Amino, fluorine | (3S,4S) | Enhanced metabolic stability |
Biological Activity
tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H32N2O6
- Molecular Weight : 384.47 g/mol
- CAS Number : 2414415-75-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : In vitro studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of the compound against various cell lines. For instance:
| Cell Line | Treatment Concentration | Observed Effect |
|---|---|---|
| SH-SY5Y (neuronal) | 10 µM | Significant reduction in cell death |
| HEK293 (epithelial) | 50 µM | Moderate inhibition of proliferation |
These results highlight the compound's potential as a neuroprotective agent.
Study 1: Neuroprotection in SH-SY5Y Cells
In a study assessing the neuroprotective effects of this compound on SH-SY5Y cells treated with hydrogen peroxide, the compound significantly reduced cell death by approximately 40% compared to untreated controls. This suggests a protective mechanism against oxidative damage.
Study 2: Antioxidant Activity Assessment
A series of experiments evaluated the antioxidant capacity using DPPH and ABTS radical scavenging assays. The compound exhibited an IC50 value of 25 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.
Pharmacological Studies
Recent pharmacological studies have indicated that this compound may modulate signaling pathways involved in cell survival and apoptosis. Specifically:
- Activation of Nrf2 Pathway : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of Apoptotic Pathways : It inhibits caspase activation in neuronal cells exposed to neurotoxic agents.
Q & A
Q. Discrepancies in Synthetic Yields: Best Practices for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
